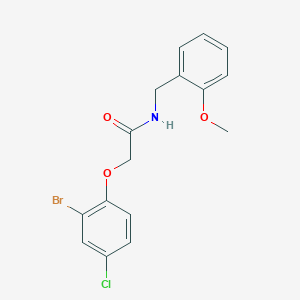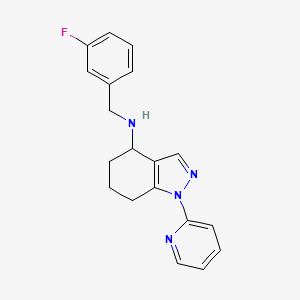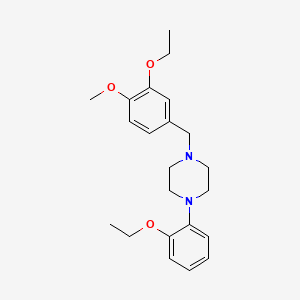
2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide, also known as BCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCA is a member of the family of acetamide compounds and has been shown to have a range of biochemical and physiological effects.
科学研究应用
2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide has been shown to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide as a tool for studying protein-protein interactions. 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide has been shown to bind to the SH3 domain of the protein Grb2, which is involved in a number of signaling pathways. By using 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide as a probe, researchers can study the interactions between Grb2 and other proteins in these pathways.
In addition to its use as a tool for studying protein-protein interactions, 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide has also been investigated for its potential as a therapeutic agent. 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for diseases such as rheumatoid arthritis and multiple sclerosis.
作用机制
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide is not fully understood, but it is believed to involve the binding of 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide to specific proteins or protein domains. As mentioned previously, 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide has been shown to bind to the SH3 domain of Grb2. This binding may disrupt the interactions between Grb2 and other proteins, leading to downstream effects on signaling pathways.
Biochemical and Physiological Effects
2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory properties, 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide has been shown to inhibit the growth of cancer cells in vitro. 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide has also been investigated for its potential as an antifungal agent.
实验室实验的优点和局限性
One of the main advantages of using 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide in lab experiments is its high purity. The synthesis method for 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide has been optimized for high yield and purity, making it a reliable tool for studying protein-protein interactions. However, one limitation of using 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide is that it may not be suitable for all applications. For example, 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide may not be effective in studying protein-protein interactions that do not involve the SH3 domain of Grb2.
未来方向
There are a number of future directions for research involving 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide. One area of research involves the development of new probes based on the structure of 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide. By modifying the structure of 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide, researchers may be able to develop probes that are more specific for different protein domains.
Another area of research involves the investigation of the potential therapeutic applications of 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide. While 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide has been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells in vitro, more research is needed to determine its potential as a therapeutic agent in vivo.
Conclusion
In conclusion, 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide has been shown to have a range of biochemical and physiological effects and has been investigated as a tool for studying protein-protein interactions and as a potential therapeutic agent. While there are limitations to using 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide in certain applications, its high purity and reliability make it a valuable tool for scientific research.
合成方法
The synthesis of 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide involves the reaction of 2-bromo-4-chlorophenol with 2-methoxybenzylamine, followed by the addition of acetic anhydride and acetic acid. The resulting product is purified through recrystallization to yield 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide in high purity. This synthesis method has been optimized for high yield and purity, making 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide a readily available compound for scientific research.
属性
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO3/c1-21-14-5-3-2-4-11(14)9-19-16(20)10-22-15-7-6-12(18)8-13(15)17/h2-8H,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMZWSNVNXAALD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)COC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,5-dimethyl-4-[(4-nitro-7-oxo-1,3,5-cycloheptatrien-1-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6003537.png)
![1-allyl-3-(4-morpholinylcarbonyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-5-amine](/img/structure/B6003545.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-oxo-3-(4-pyridinylmethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B6003552.png)
![2-{4-(3-ethoxy-4-methoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6003559.png)
![N~1~-(2-bromophenyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6003560.png)

![1-cyclopentyl-4-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B6003571.png)
![2-[4-(2,5-dimethylbenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B6003578.png)
![6-[(2-methoxyphenoxy)methyl]-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6003591.png)

![ethyl 1-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}-3-piperidinecarboxylate](/img/structure/B6003622.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6003639.png)
![methyl 4-({[6-(2-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}amino)butanoate](/img/structure/B6003645.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide](/img/structure/B6003647.png)